molecular formula C13H11BrClNOS B4181617 (6-Bromo-3-chloro-1-benzothiophen-2-yl)-pyrrolidin-1-ylmethanone

(6-Bromo-3-chloro-1-benzothiophen-2-yl)-pyrrolidin-1-ylmethanone

Cat. No.: B4181617
M. Wt: 344.65 g/mol
InChI Key: UUPKCZDZHJJVNR-UHFFFAOYSA-N
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Description

(6-Bromo-3-chloro-1-benzothiophen-2-yl)-pyrrolidin-1-ylmethanone is an organic compound that features a benzothiophene core substituted with bromine and chlorine atoms, and a pyrrolidine ring attached via a carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-Bromo-3-chloro-1-benzothiophen-2-yl)-pyrrolidin-1-ylmethanone typically involves the following steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through cyclization reactions involving thiophene derivatives and appropriate halogenating agents.

    Attachment of the Pyrrolidine Ring: The final step involves the acylation of the pyrrolidine ring with the halogenated benzothiophene core using reagents like acyl chlorides or anhydrides under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: (6-Bromo-3-chloro-1-benzothiophen-2-yl)-pyrrolidin-1-ylmethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The halogen atoms (bromine and chlorine) can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding alcohols or amines.

    Substitution: Formation of substituted benzothiophene derivatives.

Scientific Research Applications

(6-Bromo-3-chloro-1-benzothiophen-2-yl)-pyrrolidin-1-ylmethanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (6-Bromo-3-chloro-1-benzothiophen-2-yl)-pyrrolidin-1-ylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

  • 1-[(6-bromo-3-chloro-1-benzothien-2-yl)carbonyl]piperidine
  • 1-[(6-bromo-3-chloro-1-benzothien-2-yl)carbonyl]morpholine

Comparison: (6-Bromo-3-chloro-1-benzothiophen-2-yl)-pyrrolidin-1-ylmethanone is unique due to its specific substitution pattern and the presence of a pyrrolidine ring. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for diverse research applications.

Properties

IUPAC Name

(6-bromo-3-chloro-1-benzothiophen-2-yl)-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrClNOS/c14-8-3-4-9-10(7-8)18-12(11(9)15)13(17)16-5-1-2-6-16/h3-4,7H,1-2,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUPKCZDZHJJVNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=C(C3=C(S2)C=C(C=C3)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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